molecular formula C25H26Cl3NO6S B13845440 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Sulfate

4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Sulfate

Cat. No.: B13845440
M. Wt: 574.9 g/mol
InChI Key: PRJYXOMZEOXDIA-UHFFFAOYSA-N
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Description

4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Sulfate is a complex organic compound that features a combination of benzyl, methyl, amino, hydroxyethyl, benzyloxy, and trichloroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Sulfate typically involves multiple steps, including:

    Formation of the Benzyl(methyl)amino Group: This can be achieved by reacting benzylamine with methyl iodide under basic conditions.

    Introduction of the Hydroxyethyl Group: This step may involve the reaction of the benzyl(methyl)amine with an epoxide such as ethylene oxide.

    Attachment of the Benzyloxy Group: This can be done through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Formation of the Trichloroethyl Sulfate Group: This step involves the reaction of the phenyl group with trichloroethyl sulfate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The trichloroethyl group can be reduced to form a simpler ethyl group.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a simpler alkyl group.

    Substitution: Formation of a new ether or ester compound.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology

Medicine

The compound could be explored for its potential therapeutic properties, such as acting as a precursor for drug development.

Industry

In industrial applications, it might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Sulfate would depend on its specific interactions with molecular targets. Potential pathways include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Ether
  • 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Ester

Uniqueness

The presence of the sulfate group in 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Sulfate distinguishes it from similar compounds, potentially offering unique reactivity and applications.

Properties

Molecular Formula

C25H26Cl3NO6S

Molecular Weight

574.9 g/mol

IUPAC Name

[4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl] 2,2,2-trichloroethyl sulfate

InChI

InChI=1S/C25H26Cl3NO6S/c1-29(15-19-8-4-2-5-9-19)16-22(30)21-12-13-23(35-36(31,32)34-18-25(26,27)28)24(14-21)33-17-20-10-6-3-7-11-20/h2-14,22,30H,15-18H2,1H3

InChI Key

PRJYXOMZEOXDIA-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)OS(=O)(=O)OCC(Cl)(Cl)Cl)OCC3=CC=CC=C3)O

Origin of Product

United States

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